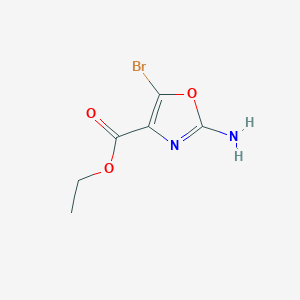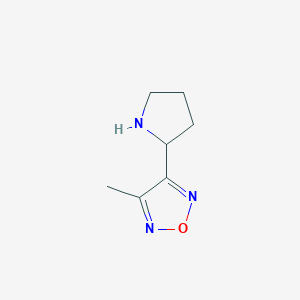
3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole
説明
3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole is a compound with the molecular formula C7H11N3O and a molecular weight of 153.18 . It is a liquid at room temperature . The compound has attracted the attention of scientists from various fields.
Synthesis Analysis
The synthesis of compounds like 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The structure of 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole is a liquid at room temperature . It has a molecular weight of 153.18 .科学的研究の応用
Synthesis and Biological Predictions
3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole is involved in the formation of novel bicyclic systems. One study synthesized these compounds via a one-pot condensation process and predicted their biological activity using PASS prediction. The structures were confirmed by various methods including IR, 1H NMR, and liquid chromato-mass spectrometry (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial Activity
Several studies have reported the synthesis of derivatives containing 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole and their antimicrobial properties. For instance, derivatives with the piperidine or pyrrolidine ring exhibited strong antimicrobial activity, as evidenced by structure–activity studies (Krolenko, Vlasov, & Zhuravel, 2016).
Anticancer Applications
The compound has been incorporated into the synthesis of anticancer agents. One study synthesized derivatives containing a tetrahydropyridine moiety and evaluated their anticancer activities, finding moderate cytotoxicity in breast cancer cell lines (Redda & Gangapuram, 2007).
Coordination Polymers
Research has also explored the use of 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole in the synthesis of coordination polymers, showing potential applications in luminescent sensing and magnetic susceptibility measurements (Ding et al., 2017).
Insecticidal Activity
The compound has been used in the synthesis of insecticidal agents. A study showed that certain derivatives grafted on chitosan and polymethyl methacrylate exhibited good insecticidal activity against the cotton leafworm (Elbarbary et al., 2021).
Antitubercular Potential
Derivatives of 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole have been synthesized and evaluated for their antitubercular activity. A study indicated moderate to good antitubercular activity for these compounds (Joshi et al., 2015)
Synthesis and Characterization
Various studies have focused on synthesizing and characterizing derivatives of 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole, revealing their structural properties and potential applications in various fields (Maftei et al., 2013).
Antibacterial and Anticancer Agents
Some derivatives have been developed as potential antibacterial and anticancer agents, demonstrating efficacy in inhibiting the growth of specific bacteria and cancer cell lines (Lee, Choa, Cho, & Oh, 2004).
Fungicide Activity
Research into the fungicide activity of 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole derivatives has been conducted, although results have varied depending on the specific derivative and target species (Zhi, 2004).
Antiviral Activity
This compound has also been investigated for its antiviral properties. A study showed the potential of a derivative as an orally bioavailable inhibitor of human rhinovirus (Patick et al., 2005).
特性
IUPAC Name |
3-methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-7(10-11-9-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYORNGAPDTTKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672390 | |
| Record name | 3-Methyl-4-(pyrrolidin-2-yl)-1,2,5-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole | |
CAS RN |
936940-68-0 | |
| Record name | 3-Methyl-4-(2-pyrrolidinyl)-1,2,5-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-4-(pyrrolidin-2-yl)-1,2,5-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



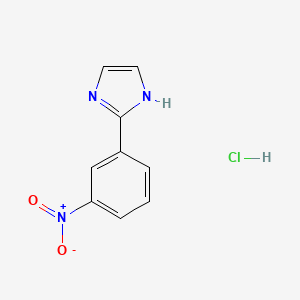
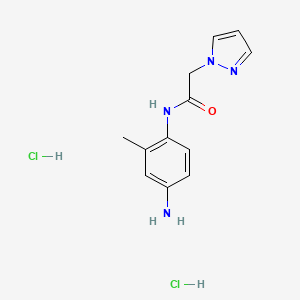
![3-[(3-Chloro-4-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419309.png)
![5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1419310.png)

![tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B1419314.png)
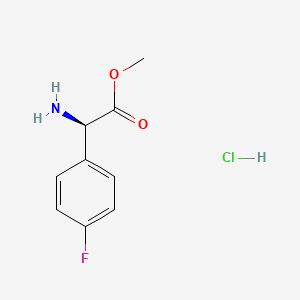
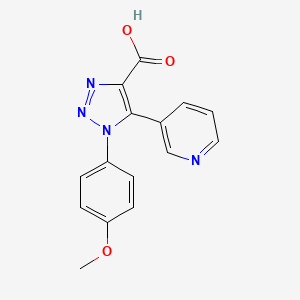
![N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine](/img/structure/B1419317.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B1419319.png)
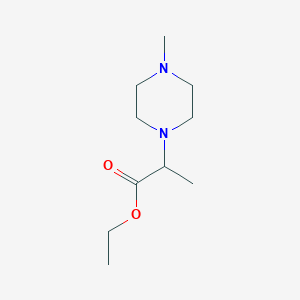
![3-[(2-Chloropyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1419321.png)
![3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419322.png)
